molecular formula C9H5NO5 B105715 5-Nitrobenzofuran-2-carboxylic acid CAS No. 10242-12-3

5-Nitrobenzofuran-2-carboxylic acid

Cat. No. B105715
CAS RN: 10242-12-3
M. Wt: 207.14 g/mol
InChI Key: LZKWLHXJPIKJSJ-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as nitrobenzofurans. These compounds contain a benzofuran moiety which is a fused benzene and furan ring, substituted with one or more nitro groups. The specific structure of 5-nitrobenzofuran-2-carboxylic acid is not directly discussed in the provided papers, but related compounds and their properties are examined, which can give insights into the chemistry of nitrobenzofurans.

Synthesis Analysis

The synthesis of related nitrofuran compounds is detailed in the provided papers. For instance, furan-2-[14C] carboxylic acid was synthesized with a high yield by carbonation of 2-furyl-lithium, followed by catalytic reduction and nitration to produce 5-nitrofuran-2-[14C] aldehyde diacetate . Another study synthesized a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles, which are derivatives of nitrobenzofuran, indicating the versatility of nitrobenzofuran compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of nitrobenzofuran derivatives can be complex, as indicated by the crystal structure determination of 5-amino-2-nitrobenzoic acid . Although this compound is not the same as 5-nitrobenzofuran-2-carboxylic acid, the study of its crystal structure provides valuable information on how nitro and amino groups can influence the molecular conformation and intermolecular interactions in such compounds.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzofuran derivatives is highlighted by their ability to undergo various chemical transformations. For example, the synthesis of 5-nitrofuran-2-[14C] aldehyde diacetate involves a nitration step, which is a common reaction for introducing nitro groups into aromatic compounds . The derivatives of nitrobenzofuran also show potential for biological activity, as seen in the inhibition of α-glucosidase, an enzyme relevant to hyperglycemia treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzofuran derivatives can be inferred from their molecular structures and the types of chemical bonds they form. The presence of nitro groups can significantly affect the acidity, solubility, and stability of these compounds. The crystal structure analysis of related compounds, such as 5-amino-2-nitrobenzoic acid, reveals the formation of hydrogen bonds and the impact of functional groups on the overall molecular arrangement . These properties are crucial for understanding the behavior of nitrobenzofuran derivatives in different environments and their potential applications.

Scientific Research Applications

Synthesis and Characterization

5-Nitrobenzofuran-2-carboxylic acid has been a subject of interest in the field of organic synthesis and characterization. The compound has been utilized as a starting material or intermediate in the synthesis of various derivatives and complexes. For instance, the compound has been involved in the synthesis of different benzofuran derivatives, displaying its versatility as a precursor in organic synthesis. Studies have explored its reactivities and the pathways involved in its transformation to different derivatives, highlighting its role in the synthesis of complex organic molecules (Horaguchi et al., 1987).

Chemical Modification and Biological Applications

Significant research has been conducted on modifying 5-Nitrobenzofuran-2-carboxylic acid to produce new compounds with potential biological applications. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies not only broaden the understanding of the chemical properties of 5-Nitrobenzofuran-2-carboxylic acid but also explore its potential in contributing to the development of new antimicrobial agents. The synthesis of novel organotin(IV) complexes derived from 2-amino-5-nitrobenzoic acid and their subsequent in vitro antibacterial screening activity is a testament to the compound's potential in medicinal chemistry (Win et al., 2010).

Analytical Chemistry and Biochemistry Applications

5-Nitrobenzofuran-2-carboxylic acid has also been recognized in the field of analytical chemistry and biochemistry. The compound and its derivatives have been used as analytical reagents or as a part of analytical methods. For instance, the use of aromatic disulfides derived from the compound for the determination of sulfhydryl groups indicates its utility in biochemical analyses and its potential in the development of analytical techniques (Ellman, 1959).

Safety And Hazards

When handling 5-Nitrobenzofuran-2-carboxylic acid, personal protective equipment should be used. Dust formation should be avoided. Breathing vapors, mist, or gas should be avoided. Adequate ventilation should be ensured .

properties

IUPAC Name

5-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWLHXJPIKJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363111
Record name 5-Nitrobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzofuran-2-carboxylic acid

CAS RN

10242-12-3
Record name 5-Nitrobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10242-12-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Horaguchi, S Matsuda, K Tanemura… - Journal of heterocyclic …, 1987 - Wiley Online Library
… 3-Methyl-5-nitrobenzofuran (2) and 3-methyl-5-nitrobenzofuran-2-carboxylic acid (3) were … of sodium acetate, 3-methyl-5-nitrobenzofuran-2-carboxylic acid (3) was obtained exclusively. …
Number of citations: 15 onlinelibrary.wiley.com
M Kowalewska, H Kwiecień, M Śmist… - Journal of …, 2013 - hindawi.com
Novel ethyl ester and methylamide of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid as well as (2-hydroxy-1,1-dimethylethyl)amides of 5-bromo- and 5,7-…
Number of citations: 12 www.hindawi.com
JL Toth, CA Price, EC Madsen, HL Handl… - Bioorganic & medicinal …, 2002 - Elsevier
… Coupling of the indoline with 5-nitrobenzofuran-2-carboxylic acid in the presence EDCI in DMF gave the desired amide 15 in 71% yield. Selective reduction of the nitro moiety in …
Number of citations: 8 www.sciencedirect.com
CA Price, BM Lingerfelt, HL Handl, K Kiakos… - Bioorganic & medicinal …, 2005 - Elsevier
… methods, 21 reduction of the nitro group of chloride 9 by catalytic hydrogenation with Adam’s catalyst gave an amine, which was coupled with 5-nitrobenzofuran-2-carboxylic acid in the …
Number of citations: 4 www.sciencedirect.com
JJ Plattner, JA Parks - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
… Extraction of the acidified mixture with ethyl acetate was followed by drying and evaporation to give 5.2 g (41 %) of 8-chloro-2,3-dihydro-6-methyl-5-nitrobenzofuran-2-carboxylic acid, …
Number of citations: 4 onlinelibrary.wiley.com
B Purnell, A Sato, A O'Kelley, C Price… - Bioorganic & medicinal …, 2006 - Elsevier
… Reaction of the aromatic amine functional group of compound 14 with 5-nitrobenzofuran-2-carboxylic acid proceeded readily using an EDCI and HOBt coupling method. The desired …
Number of citations: 26 www.sciencedirect.com
A Carrer, JC Florent, E Auvrouin… - The Journal of …, 2011 - ACS Publications
… Next, the Curtius rearrangement of 5-methoxybenzofuran-2-carboxylic acid 35 and 5-nitrobenzofuran-2-carboxylic acid 36 gave benzyl 5-methoxybenzofuran-2-ylcarbamate 37 and …
Number of citations: 21 pubs.acs.org
EW Smith - 1936 - search.proquest.com
… the solution was clear, cooled, and the resulting precipitate filtered out* The sodium salt was dissolved in water and acidified* A quantitative yield of 5-nitrobenzofuran-2~carboxylic acid, …
Number of citations: 4 search.proquest.com
Y Wang, H Yuan, W Ye, SC Wright… - Journal of medicinal …, 2000 - ACS Publications
… 5-Nitrobenzofuran-2-carboxylic acid, 13, was treated with amine 3 in the presence of EDCI to afford 14. The latter was hydrogenated to give amine 15, which was then reacted with …
Number of citations: 45 pubs.acs.org
RI Reed, WK Reid - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Malonic Acids.-The mass spectra of some substituted malonic acids have already been reported briefly, l and these measurements have now been repeated and extended. The main …
Number of citations: 0 pubs.rsc.org

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